molecular formula C22H36O4 B601742 11-Deoxy Limaprost CAS No. 853998-93-3

11-Deoxy Limaprost

Cat. No.: B601742
CAS No.: 853998-93-3
M. Wt: 364.53
InChI Key:
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Description

11-Deoxy Limaprost is a derivative of prostaglandin E1, a naturally occurring compound with various physiological effects. It is known for its stability and unique chemical properties, making it a subject of interest in pharmaceutical research and development.

Scientific Research Applications

11-Deoxy Limaprost has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin derivatives.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and vascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Safety and Hazards

Limaprost is fatal if swallowed. It is advised to wash hands thoroughly after handling and to wash skin thoroughly after handling. If swallowed, immediately call a poison center or doctor/physician .

Future Directions

The stabilization of Limaprost by β-CD was at least partly due to the restricted molecular mobility of water, which acted as a catalytic species for the degradation, and also to the protection of the five-membered ring of Limaprost from water catalytic dehydration through inclusion complex formation with β-CD . This suggests potential future directions for improving the stability of Limaprost and its derivatives like 11-Deoxy Limaprost.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Deoxy Limaprost involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring and the introduction of functional groups at specific positions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography are used to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

11-Deoxy Limaprost undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E1: The parent compound of 11-Deoxy Limaprost, known for its vasodilatory and anti-inflammatory effects.

    Prostaglandin F2α: Another prostaglandin derivative with different physiological effects, such as inducing labor and controlling postpartum hemorrhage.

    Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Uniqueness of this compound

This compound is unique due to its enhanced stability and specific receptor binding properties. Unlike other prostaglandin derivatives, it is less susceptible to degradation and has a longer half-life, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXRJAROSMGDC-NHEPTSSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy Limaprost
Reactant of Route 2
11-Deoxy Limaprost
Reactant of Route 3
11-Deoxy Limaprost
Reactant of Route 4
11-Deoxy Limaprost
Reactant of Route 5
11-Deoxy Limaprost
Reactant of Route 6
11-Deoxy Limaprost

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